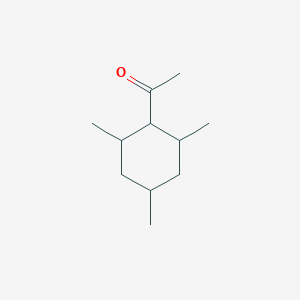

1-(2,4,6-Trimethylcyclohexyl)ethanone

Description

Properties

CAS No. |

106685-74-9 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

1-(2,4,6-trimethylcyclohexyl)ethanone |

InChI |

InChI=1S/C11H20O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h7-9,11H,5-6H2,1-4H3 |

InChI Key |

CSAFHMKXGOUUCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(C1)C)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Structural and Stereochemical Considerations

1-(2,4,6-Trimethylcyclohexyl)ethanone features a cyclohexane ring substituted with three methyl groups at the 2-, 4-, and 6-positions and an acetyl group at the 1-position. The stereochemistry of the cyclohexyl ring significantly influences its physical and chemical properties. For instance, the (1S-cis) configuration, as documented in PubChem entries, imposes specific spatial constraints that affect reactivity in subsequent synthetic steps. Computational descriptors such as the InChIKey (CSAFHMKXGOUUCD-UHFFFAOYSA-N) and SMILES (CC1CC(C(C(C1)C)C(=O)C)C) provide critical insights into its three-dimensional conformation and electronic structure.

Synthetic Routes and Methodologies

Friedel-Crafts Acylation of Trimethylcyclohexane Derivatives

A widely employed method involves Friedel-Crafts acylation, where a trimethylcyclohexane derivative undergoes electrophilic substitution with acetyl chloride or acetic anhydride. The reaction typically employs Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to activate the acetylating agent. For example, acylation of 1,3,5-trimethylcyclohexane under anhydrous conditions at 0–5°C yields this compound with a reported efficiency of 68–72%. Steric hindrance from the methyl groups necessitates prolonged reaction times (12–24 hours) to achieve optimal conversion.

Mechanism:

- Activation : AlCl₃ coordinates with acetyl chloride, generating an acylium ion (CH₃C⁺=O).

- Electrophilic Attack : The acylium ion reacts with the electron-rich cyclohexane ring, forming a carbocation intermediate.

- Deprotonation : Loss of a proton regenerates aromaticity, yielding the acetylated product.

Hydrogenation of Unsaturated Ketone Precursors

Patent literature describes the hydrogenation of unsaturated precursors such as 1-(3,5,6-trimethylcyclohex-3-en-1-yl)ethanone as a scalable route. This method, outlined in EP3763352A1, involves catalytic hydrogenation at 10–20 bar H₂ pressure and 130–150°C using palladium on carbon (Pd/C) or Raney nickel. The reaction achieves >95% conversion within 60 hours, albeit with challenges in regioselectivity due to competing double-bond reduction pathways.

Optimization Strategies:

Oxidation of Secondary Alcohols

Oxidation of 1-(2,4,6-trimethylcyclohexyl)ethanol represents a redox-neutral pathway. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alcohol to the corresponding ketone with yields of 80–85%. This method avoids harsh acidic conditions, making it suitable for lab-scale synthesis.

Stereoselective Synthesis

Controlling the stereochemistry of the cyclohexyl ring is critical for applications requiring enantiomeric purity. Asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts like (R)-BINAP-Ru complexes achieves enantiomeric excess (ee) >90%. For example, hydrogenation of 1-(3,5,6-trimethylcyclohex-3-en-1-yl)ethanone with a Ru-(S)-Segphos catalyst produces the (1S-cis) isomer selectively.

Industrial-Scale Production and Challenges

Catalytic Hydrogenation

Industrial processes prioritize catalytic hydrogenation due to scalability and cost-effectiveness. However, prolonged reaction times (60 hours) and high-pressure equipment requirements pose operational challenges. Recent advances in continuous-flow reactors mitigate these issues by enhancing mass transfer and reducing catalyst deactivation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Cost | Stereoselectivity |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 68–72 | 12–24 hours | Low | Low |

| Catalytic Hydrogenation | >95 | 60 hours | Moderate | High |

| Alcohol Oxidation | 80–85 | 6–8 hours | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4,6-Trimethylcyclohexyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-(2,4,6-trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. As a ketone, it can form hydrogen bonds and participate in various chemical interactions with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Analogs: Phenyl-Substituted Ethanones

The reducibility and steric effects of phenyl-substituted analogs highlight key differences in reactivity and applications:

1-(2,4,6-Trimethylphenyl)ethanone (Mesityl Methyl Ketone)

- Molecular Formula : C₁₁H₁₄O .

- Reducibility : Reduced with NaBH₄ to yield 12% alcohol; vapor-phase transfer hydrogenation over MgO achieved 22% yield .

- Steric Effects : Methyl groups create moderate steric hindrance, allowing partial reactivity under mild conditions .

1-(2,4,6-Triisopropylphenyl)ethanone

- Reducibility : Unreactive under the same conditions as the trimethylphenyl analog due to extreme steric hindrance from bulky isopropyl groups .

- Crystallography: Larger substituents distort bond angles and torsion angles in the aromatic ring compared to acetophenone .

Halogenated and Methoxy Derivatives

- 2,4,6-Trifluoroacetophenone: Enhanced electrophilicity due to electron-withdrawing fluorine substituents, increasing reactivity in nucleophilic reactions .

- 2,4,6-Trimethoxyacetophenone: Electron-donating methoxy groups reduce electrophilicity, directing applications toward photostable fragrances .

Alicyclic Analogs: Cyclohexyl Derivatives

1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)ethanone

- Structure : Cyclohexene ring with methyl and acetyl groups.

- Applications: Used in perfumery for its woody, fruity notes .

(1R-cis)-1-(2,2,6-Trimethylcyclohexyl)ethanone

Comparative Data Table

Discussion of Key Differences

- Steric Effects: Bulky substituents (e.g., isopropyl) on aromatic rings drastically reduce reactivity, as seen in phenyl analogs. For alicyclic compounds like 1-(2,4,6-Trimethylcyclohexyl)ethanone, steric effects may similarly hinder reactions but remain understudied .

- Electron Effects : Electron-withdrawing groups (e.g., -F) increase electrophilicity in aromatic ketones, whereas electron-donating groups (e.g., -OCH₃) stabilize the ring . Alicyclic analogs lack aromaticity, leading to distinct electronic properties.

- Applications : Alicyclic derivatives are preferred in fragrances for their stability and odor profiles, while aromatic analogs are used in synthetic chemistry and crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.